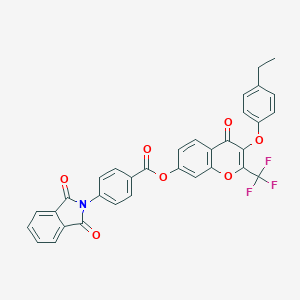
3-(4-ethylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-ethylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a chromen-4-one core, which is known for its diverse biological activities, and a benzoate ester linked to an isoindoline-1,3-dione moiety, which is often found in pharmacologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate typically involves multi-step organic reactions. One common approach is to start with the chromen-4-one core, which can be synthesized via the condensation of an appropriate phenol with a β-ketoester. The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under basic conditions.
The benzoate ester can be synthesized separately by esterification of 4-(1,3-dioxoisoindolin-2-yl)benzoic acid with an appropriate alcohol. The final step involves coupling the chromen-4-one core with the benzoate ester using a coupling reagent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, which can improve reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, would be considered to make the process more environmentally friendly.
化学反应分析
Types of Reactions
3-(4-ethylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate can undergo various types of chemical reactions, including:
Oxidation: The chromen-4-one core can be oxidized to form quinones.
Reduction: The carbonyl groups in the chromen-4-one and isoindoline-1,3-dione moieties can be reduced to alcohols.
Substitution: The phenoxy and benzoate groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromen-4-one core can yield quinones, while reduction of the carbonyl groups can produce the corresponding alcohols.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features suggest potential biological activity, making it a candidate for drug discovery and development.
Medicine: Its pharmacologically active moieties indicate potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 3-(4-ethylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate is not fully understood, but it is likely to involve interactions with specific molecular targets. The chromen-4-one core can interact with enzymes or receptors, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the isoindoline-1,3-dione moiety can interact with other biological targets.
相似化合物的比较
Similar Compounds
- 3-(4-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 4-(1,3-dioxoisoindolin-2-yl)benzoate
- 3-(4-ethylphenoxy)-4-oxo-2-(methyl)-4H-chromen-7-yl 4-(1,3-dioxoisoindolin-2-yl)benzoate
- 3-(4-ethylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 4-(1,3-dioxoisoindolin-2-yl)acetate
Uniqueness
The unique combination of the chromen-4-one core, trifluoromethyl group, and isoindoline-1,3-dione moiety in 3-(4-ethylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate sets it apart from similar compounds. This combination can result in unique biological activities and chemical properties, making it a valuable compound for further research and development.
属性
分子式 |
C33H20F3NO7 |
|---|---|
分子量 |
599.5 g/mol |
IUPAC 名称 |
[3-(4-ethylphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 4-(1,3-dioxoisoindol-2-yl)benzoate |
InChI |
InChI=1S/C33H20F3NO7/c1-2-18-7-13-21(14-8-18)42-28-27(38)25-16-15-22(17-26(25)44-29(28)33(34,35)36)43-32(41)19-9-11-20(12-10-19)37-30(39)23-5-3-4-6-24(23)31(37)40/h3-17H,2H2,1H3 |
InChI 键 |
UUYQKFBUXLIGLQ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=C(C=C4)N5C(=O)C6=CC=CC=C6C5=O)C(F)(F)F |
规范 SMILES |
CCC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=C(C=C4)N5C(=O)C6=CC=CC=C6C5=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-bromophenyl)-3-(3-pyridinyl)-5-[3-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B284601.png)
![(2-{3-Ethyl-2-[(E)-ethylimino]-4-oxo-thiazolidin-5-yl}-acetyl)-urea](/img/structure/B284609.png)
![N-cycloheptyl-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284610.png)
![N-(2-chloro-4-fluorophenyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284611.png)
![N-benzyl-N-methyl-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284616.png)
![N-[5-CHLORO-2-(TRIFLUOROMETHYL)-2H-1,3-BENZODIOXOL-2-YL]AZEPANE-1-CARBOXAMIDE](/img/structure/B284619.png)
![N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-(2,3-dimethylphenyl)urea](/img/structure/B284621.png)
![N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-[5-(methylsulfonyl)-1,3-benzothiazol-2-yl]urea](/img/structure/B284622.png)
![3-[5-CHLORO-2-(TRIFLUOROMETHYL)-2H-1,3-BENZODIOXOL-2-YL]-1-[(OXOLAN-2-YL)METHYL]UREA](/img/structure/B284623.png)
![N-(4-methyl-1,3-benzothiazol-2-yl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284624.png)
![1-CYCLOHEXYL-1-METHYL-3-[2-(TRIFLUOROMETHYL)-2H-1,3-BENZODIOXOL-2-YL]UREA](/img/structure/B284626.png)
![N-(2-methoxyphenyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284627.png)
![ETHYL 1-{[5-CHLORO-2-(TRIFLUOROMETHYL)-2H-1,3-BENZODIOXOL-2-YL]CARBAMOYL}PIPERIDINE-3-CARBOXYLATE](/img/structure/B284631.png)
![N-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-adamantanecarboxamide](/img/structure/B284634.png)
